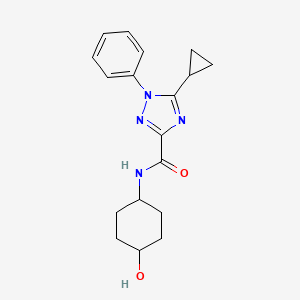![molecular formula C19H22N2O3 B6639745 2-[4-[(1H-indol-4-ylmethylamino)methyl]-2-methoxyphenoxy]ethanol](/img/structure/B6639745.png)
2-[4-[(1H-indol-4-ylmethylamino)methyl]-2-methoxyphenoxy]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[(1H-indol-4-ylmethylamino)methyl]-2-methoxyphenoxy]ethanol, also known as MK-677 or Ibutamoren, is a non-peptide growth hormone secretagogue that stimulates the release of growth hormone (GH) and insulin-like growth factor 1 (IGF-1) in the body. It was first developed by pharmaceutical company Merck in the 1990s as a potential treatment for growth hormone deficiency, osteoporosis, and muscle wasting. However, it is now mainly used as a performance-enhancing drug and is popular among bodybuilders, athletes, and fitness enthusiasts.
Mechanism of Action
2-[4-[(1H-indol-4-ylmethylamino)methyl]-2-methoxyphenoxy]ethanol works by binding to the ghrelin receptor, which is located in the brain and stimulates the release of growth hormone from the pituitary gland. This results in an increase in circulating levels of GH and IGF-1, which promote muscle growth, bone density, and fat loss. 2-[4-[(1H-indol-4-ylmethylamino)methyl]-2-methoxyphenoxy]ethanol also has a direct effect on the metabolism, increasing energy expenditure and reducing insulin resistance.
Biochemical and Physiological Effects:
Studies have shown that 2-[4-[(1H-indol-4-ylmethylamino)methyl]-2-methoxyphenoxy]ethanol can increase lean body mass and muscle strength, reduce body fat, and improve bone density in both young and elderly individuals. It has also been shown to improve sleep quality and cognitive function. However, it may also have some adverse effects, such as increased appetite, water retention, and insulin resistance.
Advantages and Limitations for Lab Experiments
2-[4-[(1H-indol-4-ylmethylamino)methyl]-2-methoxyphenoxy]ethanol has several advantages for use in laboratory experiments, including its ability to stimulate GH and IGF-1 release in a dose-dependent manner, its long half-life, and its oral bioavailability. However, it also has some limitations, such as its relatively high cost and the potential for adverse effects.
Future Directions
There are several potential future directions for research on 2-[4-[(1H-indol-4-ylmethylamino)methyl]-2-methoxyphenoxy]ethanol, including its use in the treatment of cognitive disorders, such as Alzheimer's disease, and its potential as an anti-aging agent. It may also be studied for its effects on bone health and metabolism in individuals with chronic diseases, such as diabetes and osteoporosis. Additionally, further research may be conducted to better understand its mechanism of action and potential long-term effects.
Synthesis Methods
The synthesis of 2-[4-[(1H-indol-4-ylmethylamino)methyl]-2-methoxyphenoxy]ethanol involves several steps, including the reaction of 4-hydroxybenzaldehyde with 4-bromobenzylamine to form 4-[(4-bromophenyl)methyl]phenol. This intermediate is then reacted with 2-(2-methoxyphenoxy)ethanol in the presence of potassium carbonate to yield 2-[4-[(4-bromophenyl)methyl]-2-methoxyphenoxy]ethanol. The final step involves the reaction of this compound with indole-4-carboxaldehyde and sodium triacetoxyborohydride to produce 2-[4-[(1H-indol-4-ylmethylamino)methyl]-2-methoxyphenoxy]ethanol.
Scientific Research Applications
2-[4-[(1H-indol-4-ylmethylamino)methyl]-2-methoxyphenoxy]ethanol has been extensively studied for its potential therapeutic applications, including the treatment of growth hormone deficiency, osteoporosis, and muscle wasting. It has also been investigated for its anti-aging effects, as it has been shown to increase muscle mass, reduce body fat, and improve bone density in elderly individuals. In addition, it has been studied for its potential use in the treatment of cognitive disorders, such as Alzheimer's disease.
properties
IUPAC Name |
2-[4-[(1H-indol-4-ylmethylamino)methyl]-2-methoxyphenoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-23-19-11-14(5-6-18(19)24-10-9-22)12-20-13-15-3-2-4-17-16(15)7-8-21-17/h2-8,11,20-22H,9-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDIVNMUTVMVHJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCC2=C3C=CNC3=CC=C2)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[(1H-indol-4-ylmethylamino)methyl]-2-methoxyphenoxy]ethanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-3-[[2-(hydroxymethyl)phenyl]methyl]urea](/img/structure/B6639662.png)
![1-[(4-Bromophenyl)methyl]-2-ethyl-1-methylguanidine;hydroiodide](/img/structure/B6639674.png)

![1-[(2-Fluorophenyl)methoxy]-3-[4-(1,2,4-triazol-1-yl)piperidin-1-yl]propan-2-ol](/img/structure/B6639696.png)
![2-(7-Bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-1-(2-methoxyethyl)guanidine](/img/structure/B6639698.png)
![1-Cyclopropyl-2-[(4-fluoro-3-methylphenyl)methyl]guanidine;hydroiodide](/img/structure/B6639709.png)
![2-[[4-(Phenylmethoxymethyl)phenyl]methyl]guanidine;hydroiodide](/img/structure/B6639713.png)
![1-[[1-(4-Fluorophenyl)cyclopropyl]methyl]-2-methylguanidine;hydroiodide](/img/structure/B6639720.png)
![1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]urea](/img/structure/B6639725.png)

![1-[(5-Fluoro-3-methyl-1-benzofuran-2-yl)methyl]-2,3-dimethylguanidine;hydroiodide](/img/structure/B6639729.png)
![1-[(2S)-2-(4-hydroxypiperidine-1-carbonyl)-2,3-dihydroindol-1-yl]ethanone](/img/structure/B6639731.png)
![2-[3-Phenyl-5-(thiophen-3-ylmethylamino)pyrazol-1-yl]ethanol](/img/structure/B6639749.png)
![1-[[(3-Methyl-1-phenylpyrazol-4-yl)methylamino]methyl]cyclohexan-1-ol](/img/structure/B6639756.png)